Hexafluoropropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Non-Bioaccumulable Fluorinated Surfactants

Scientific Field: Environmental Chemistry.

Application Summary: HFP is used in the synthesis of non-bioaccumulable fluorinated surfactants.

Methods of Application: The surfactants are synthesized using different fluorocarbon chain structures, including the short perfluorocarbon chain, the branched fluorocarbon chain, and the fluorocarbon chain with weak points.

Results or Outcomes: These surfactants have been applied in emulsion polymerization of fluorinated olefins, handling membrane proteins, and leather manufacture.

Fluorinated Thermoplastic Elastomers

Scientific Field: Material Science.

Application Summary: HFP is used in the synthesis of fluorinated thermoplastic elastomers (F-TPEs).

Methods of Application: F-TPEs are synthesized via reversible deactivation radical polymerization (RDRP), including iodine transfer copolymerization (ITP) and atom transfer radical polymerization (ATRP), and via polycondensation.

Results or Outcomes: F-TPEs have found applications in automotive and petrochemical industries, aeronautics, aerospace, microelectronics, wire and cable industries.

Synthesis of Hexafluoropropylene Oxide

Scientific Field: Organic Chemistry.

Application Summary: HFP is used in the synthesis of Hexafluoropropylene oxide (HFPO), a versatile fluorochemical that is widely used in the synthesis of various fluorinated compounds and fluorinated polymers.

Methods of Application: HFPO is synthesized via the epoxidation of HFP with NaOCl in a two-phase solvent system.

Results or Outcomes: The successful synthesis of HFPO has been reported.

Production of Copolymers with Tetrafluoroethylene

Scientific Field: Polymer Chemistry.

Application Summary: HFP is mainly used to produce copolymers with tetrafluoroethylene.

Methods of Application: The copolymers are synthesized via polymerization of HFP and tetrafluoroethylene.

Results or Outcomes: The copolymers have found applications in various industries due to their unique properties.

Synthesis of Per- and Poly-Fluorinated Surfactants

Scientific Field: Industrial Chemistry.

Application Summary: HFP is used in the synthesis of a range of per- and poly-fluorinated surfactants.

Methods of Application: The surfactants are synthesized via various commercial processes.

Results or Outcomes: The surfactants have found widespread use and disposal due to their high stability.

Coatings

Application Summary: HFP is used in the production of coatings.

Methods of Application: The coatings are produced via various commercial processes.

Results or Outcomes: The coatings have found applications in various industries due to their unique properties.

Chemical Intermediate

Application Summary: HFP is used as a chemical intermediate.

Methods of Application: HFP can be produced by pyrolysis of tetrafluoroethylene.

Results or Outcomes: HFP is mainly used to produce copolymers with tetrafluoroethylene.

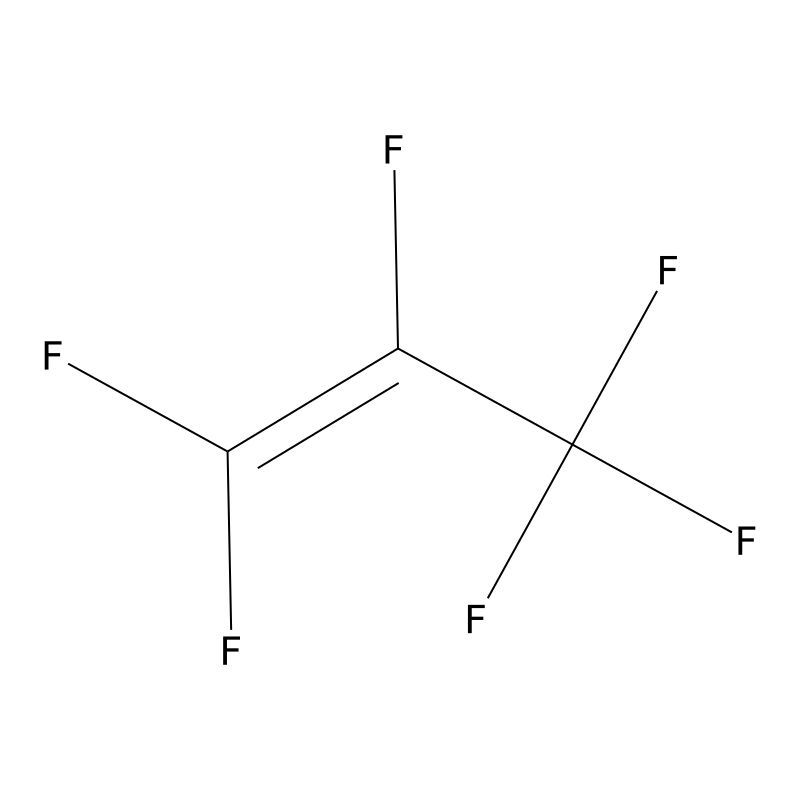

Hexafluoropropene is a colorless, odorless gas with the chemical formula . It is a fluoroalkene and serves as a perfluorocarbon counterpart to propylene. Hexafluoropropene is known for its noncombustibility and potential asphyxiation risk due to air displacement. The compound is primarily utilized as a chemical intermediate in the production of various fluorinated materials, including copolymers with tetrafluoroethylene .

- Dimerization: Hexafluoropropene can undergo dimerization to form oligomers, which are useful in synthesizing fluorinated compounds. The kinetics of this reaction have been studied, revealing an activation energy of approximately 76.64 kJ/mol for the isomerization of its dimers .

- Reactions with Alcohols: Under various conditions, hexafluoropropene reacts with alcohols to form 1:1 adducts. This reaction can be initiated thermally or photochemically .

- Reactivity with Grignard Reagents: Hexafluoropropene exhibits high reactivity when interacting with Grignard reagents, leading to explosive outcomes under certain conditions .

- Oxidation: The compound reacts with oxygen difluoride, producing hexafluoropropylene oxide, although this reaction can be explosive under specific conditions .

Hexafluoropropene can be synthesized through various methods:

- Pyrolysis of Tetrafluoroethylene: This is the most common method where tetrafluoroethylene is heated to produce hexafluoropropene:

- From Chlorodifluoromethane: Hexafluoropropene can also be synthesized from chlorodifluoromethane or other chlorofluorocarbons through specific

Hexafluoropropene has several applications:

- Chemical Intermediate: It is primarily used in the production of fluorinated polymers and copolymers, enhancing properties such as thermal stability and chemical resistance.

- Solvent: Due to its excellent thermal and chemical stability, it serves as a solvent in various industrial applications .

- Research: It is used in research settings for studying fluorinated compounds and their reactivity.

Studies on hexafluoropropene interactions reveal its potential hazards when mixed with strong oxidizing agents or Grignard reagents, which can lead to violent reactions or explosions. The compound's reactivity profile indicates that it should be handled with caution in laboratory and industrial environments .

Hexafluoropropene shares similarities with other fluorinated compounds but has unique characteristics that set it apart:

| Compound | Formula | Key Features |

|---|---|---|

| Tetrafluoroethylene | Precursor for hexafluoropropene; widely used in polymer production. | |

| Perfluoroethylene | Fully fluorinated; exhibits high stability but lacks the double bond present in hexafluoropropene. | |

| Perfluoroisobutylene | Similar reactivity; used in specialty applications but has a different structure and properties. |

Hexafluoropropene's unique double bond allows for distinct reactivity patterns compared to fully saturated perfluorocarbons, making it particularly valuable in synthetic chemistry for creating a variety of fluorinated products .

Physical Description

GasVapor; Liquid

An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

Related CAS

25120-07-4

6792-31-0

Vapor Pressure

4900.0 [mmHg]

4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/

Use Classification

Methods of Manufacturing

Produced by temperature controlled pyrolysis of chlorodifluoromethane. Also obtained from tetrafluoroethylene by heating at normal or reduced pressure in the presence of an inert gas or water vapor.

General Manufacturing Information

Industrial gas manufacturing

Plastic material and resin manufacturing

1-Propene, 1,1,2,3,3,3-hexafluoro-: ACTIVE

1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

/DURING THERMAL DECOMPOSITION OF TETRAFLUOROETHYLENE/ WHEN AIR IS PRESENT & WITH TEMP OF...400 °C SMALL AMT OF PERFLUOROISOBUTYLENE...HEXAFLUOROPROPENE & OCTAFLUOROCYCLOBUTANE.../ARE PRODUCED/.

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/